molecular formula C5H7I B1600000 5-Iodo-1-pentyne CAS No. 2468-55-5

5-Iodo-1-pentyne

Cat. No.: B1600000
CAS No.: 2468-55-5
M. Wt: 194.01 g/mol
InChI Key: SEHFYZRHGUPLSY-UHFFFAOYSA-N
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Description

5-Iodo-1-pentyne is an organic compound with the molecular formula C5H7I. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The presence of an iodine atom attached to the terminal carbon of the alkyne chain makes this compound unique and useful in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Iodo-1-pentyne can be synthesized through various methods. One common method involves the reaction of 1-pentyne with iodine in the presence of a base such as potassium hydroxide. The reaction proceeds via the formation of an iodoalkyne intermediate, which is then isolated and purified .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of advanced catalysts and optimized reaction conditions to achieve higher yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-pentyne undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted alkynes.

    Addition Reactions: The triple bond can participate in addition reactions with various reagents, such as hydrogen halides, to form haloalkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Iodo-1-pentyne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Derivatives of this compound have been investigated for their potential anticancer properties and other therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Iodo-1-pentyne involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the carbon-carbon triple bond. The iodine atom can act as a leaving group in substitution reactions, while the triple bond can undergo addition and oxidation reactions. These properties make it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 1-Iodo-4-pentyne
  • 5-Chloro-1-pentyne
  • 6-Iodo-1-hexyne
  • 4-Bromo-1-butyne

Uniqueness

5-Iodo-1-pentyne is unique due to the specific positioning of the iodine atom and the carbon-carbon triple bond. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

5-iodopent-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7I/c1-2-3-4-5-6/h1H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHFYZRHGUPLSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452115
Record name 5-Iodo-1-pentyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2468-55-5
Record name 5-Iodo-1-pentyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Iodo-1-pentyne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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